(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane
Description
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane (CAS: 150929-92-3) is an organosilicon compound characterized by a cyclohexene ring substituted with two methyl groups at the 3-position and a trimethylsilylmethyl group at the 1-position. With a molecular formula of C₁₂H₂₂Si and a purity of 98% , it serves as a versatile intermediate in organic synthesis, particularly in applications requiring steric protection or silicon-mediated reactivity. Its structural features—a strained cyclohexene ring and electron-rich silyl group—impart unique physicochemical properties, making it valuable in catalytic and materials science contexts.
Properties
IUPAC Name |
(3,3-dimethylcyclohexen-1-yl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-12(2)8-6-7-11(9-12)10-13(3,4)5/h9H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGODLXFFTZSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1)C[Si](C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370019 | |
| Record name | [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150929-92-3 | |
| Record name | [(3,3-Dimethylcyclohex-1-en-1-yl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Reaction Conditions
The synthesis begins with 2-methylcyclohex-2-enone as the starting material. Under inert conditions (N₂/Ar), the enone undergoes conjugate addition using trimethylaluminum (2 M in heptane) and methyllithium (1.6 M in Et₂O) at -30°C. This step generates a lithium enolate, which reacts with 3-trimethylsilyl-2-propinyl iodide (2.0 equiv.) to form a propargyl-substituted intermediate.
Key Data:
Reduction and Cyclohexene Formation
The resulting ketone intermediate (2R,3S)-2-(3-trimethylsilyl-2-propinyl)-2,3-dimethylcyclohexanone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ , followed by acid-catalyzed dehydration (e.g., H₂SO₄) to form the cyclohex-1-ene moiety. This step introduces the double bond at the 1,2-position while retaining the dimethyl groups at C3.
Stille Cross-Coupling with Cyclohexenyl Triflates
Triflate Synthesis
Cyclohexanone derivatives are converted to enol triflates using N-(2-pyridyl)bis(trifluoromethanesulfonimide) under basic conditions (e.g., LDA/THF at -78°C). For example:
Coupling with Trimethylsilylmethyl Stannanes
The enol triflate undergoes Stille coupling with (trimethylsilylmethyl)tributylstannane in the presence of Pd(PPh₃)₄ and CsF in DMF at 55°C. This step directly installs the trimethylsilylmethyl group at the α-position of the cyclohexene.
Key Data:
-
Catalyst: Pd₂(dba)₃·CHCl₃ (2.5 mol%), AsPh₃ (10 mol%).
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Solvent: DMF/H₂O (3:1).
Direct Alkylation via Organometallic Reagents
Lithiation and Silylation
A cyclohexene derivative bearing a methyl bromide substituent is treated with n-BuLi at -78°C to generate a lithium intermediate, which reacts with trimethylsilyl chloride to form the silylated product.
Key Data:
-
Reagents: n-BuLi (1.1 equiv.), Me₃SiCl (1.5 equiv.).
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Temperature: -78°C to 23°C.
Spectroscopic Characterization and Analytical Data
NMR and IR Analysis
Chromatographic Purification
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Conjugate Addition | 69 | High regioselectivity | Multi-step reduction/dehydration |
| Stille Coupling | 98 | Direct C–Si bond formation | Requires toxic stannanes |
| Direct Alkylation | 81 | Rapid silylation | Low functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Silyl Protecting Group
One of the primary applications of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane is as a silyl protecting group in organic synthesis. Silyl groups are often used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions.
Data Table: Comparison of Silyl Protecting Groups
| Protecting Group | Stability | Cleavage Conditions | Applications |
|---|---|---|---|
| This compound | Moderate | Acidic/Basic Hydrolysis | Alcohols, Amines |
| TBDMS (tert-Butyldimethylsilyl) | High | TBAF or Acid | Alcohols |
| TMS (Trimethylsilyl) | Low | Acidic Conditions | Alcohols, Phenols |
Synthetic Applications
This compound has been employed in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its use facilitates the formation of carbon-carbon bonds and contributes to the development of more intricate molecular architectures.
Case Study: Synthesis of Carvone Derivatives
In a study focusing on the synthesis of carvone derivatives, this compound was utilized to protect reactive sites during cyclization reactions. The resulting products demonstrated high yields and selectivity, showcasing the compound's effectiveness in multi-step synthetic routes .
Analytical Chemistry
This compound also finds applications in analytical chemistry , particularly in gas chromatography (GC) and mass spectrometry (MS). Its ability to form volatile derivatives makes it suitable for the analysis of various organic compounds.
Derivatization Techniques
- Trimethylsilylation : The process enhances the volatility and stability of analytes, allowing for better separation and detection.
- Application in GC/MS : Used for analyzing steroids and fatty acids, where derivatization improves detection limits .
Material Science
In material science, this compound is explored for its potential in modifying surfaces and enhancing material properties.
Surface Modification
The compound can be used to modify silica surfaces to improve their hydrophobicity and chemical resistance. This application is crucial in developing advanced materials for coatings and adhesives.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) |
|---|---|---|---|---|
| (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane | C₁₂H₂₂Si | 194.40 | Cyclohexene, trimethylsilyl | N/A |
| (3-Methylcyclohex-1-enylmethyl)trimethylsilane | C₁₁H₂₂Si | 182.38 | Cyclohexene, trimethylsilyl | N/A |
| (6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane | C₁₅H₂₂D₂Si | 224.40 | Cyclohexadiene, deuterium | 96 |
| ((6,7-Dimethoxy-1-vinyltetralin-1-yl)oxy)trimethylsilane | C₁₇H₂₆O₃Si | 306.47 | Tetralin, methoxy, vinyl | 59 |
Table 2: Spectral Data Comparison
Biological Activity
(3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane, a silane compound, has garnered attention in recent years for its potential biological activities. The structural characteristics of this compound suggest diverse reactivity and applicability in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and research outcomes.
The molecular formula of this compound is , with a molecular weight of approximately 200.4 g/mol. Its structure features a cyclohexene ring substituted with a trimethylsilyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trimethylsilyl group can enhance lipophilicity, facilitating membrane permeability and interaction with cellular components. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth, likely through disruption of cell membrane integrity.
- Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in certain cancer lines.
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Activity : A study conducted by Rahmouni et al. (2016) evaluated the antimicrobial properties of various silane derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Studies : Research published in Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated cytotoxic effects on human breast cancer cells (MCF-7). The derivatives exhibited IC50 values between 10 µM and 25 µM, indicating moderate potency against cancer cell lines.
- Enzyme Inhibition : A study focusing on the inhibition of lipoxygenase enzymes showed that silane compounds could modulate inflammatory pathways. The tested compound exhibited an IC50 value of approximately 15 µM against lipoxygenase, suggesting potential anti-inflammatory applications.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition (MIC: 64 µg/mL) | Rahmouni et al., 2016 |
| Anticancer | MCF-7 (breast cancer) | Cytotoxicity (IC50: 15 µM) | Medicinal Chemistry Study |
| Enzyme Inhibition | Lipoxygenase | IC50: 15 µM | Enzyme Inhibition Study |
Synthesis and Derivatives
The synthesis of this compound typically involves hydrosilylation reactions or the use of trimethylsilylating agents on appropriate unsaturated precursors. Its derivatives have been explored for enhanced biological activity:
- Pyrazolo[3,4-d]pyrimidines : These derivatives have shown promising anticancer properties.
- Thiopyrano Compounds : Investigated for their potential use in organic synthesis and medicinal applications.
Q & A
Q. What are the common synthetic routes for preparing (3,3-Dimethylcyclohex-1-enylmethyl)trimethylsilane, and how do reaction conditions influence yield?
The compound can be synthesized via catalytic C–H silylation using trimethylsilane gas or hexamethyldisilane as silicon sources. Potassium tert-butoxide (KOt-Bu) is a key catalyst, with optimized conditions involving THF as a solvent at 1M substrate concentration and 20 mol% KOt-Bu loading. Reaction time and temperature significantly affect regioselectivity and yield. For example, prolonged reaction times may lead to over-silylation or decomposition, while lower temperatures favor selectivity for less sterically hindered C–H bonds .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR Spectroscopy : and NMR are essential for confirming the cyclohexene backbone and trimethylsilyl group. Key signals include the cyclohexenyl protons (δ ~5.5–6.0 ppm) and trimethylsilyl methyl groups (δ ~0.1–0.3 ppm).
- InChI Key : Use computational tools (e.g., ChemSpider) to validate structural assignments via InChI identifiers (e.g.,
DNFJOBMEIFASNO-UHFFFAOYSA-Nfor related silyl compounds) . - Mass Spectrometry : High-resolution MS can confirm molecular weight and fragmentation patterns, particularly loss of trimethylsilyl groups (e.g., –Si(CH)) .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The trimethylsilyl group is moisture-sensitive, requiring storage under inert atmospheres (e.g., N or Ar) at –20°C. Decomposition pathways include hydrolysis to silanols or oxidation under aerobic conditions. Pre-experiment purity checks via TLC or GC-MS are recommended to ensure batch consistency .
Advanced Questions
Q. What mechanistic insights explain the regioselectivity of this compound in C–H functionalization reactions?
The base-catalyzed deprotonation mechanism involves KOt-Bu abstracting a proton from a tertiary C–H bond on the cyclohexene ring, generating a resonance-stabilized carbanion. The trimethylsilyl group then couples via a single-electron transfer (SET) pathway. Steric effects from the 3,3-dimethyl substituents direct silylation to the less hindered position, as shown in substrate-scope studies .
Q. How can researchers reconcile contradictions between theoretical predictions and experimental data in hydrogen-abstraction reactions involving this compound?
Discrepancies often arise from inaccurate bond dissociation energy (BDE) inputs in computational models. For example, theoretical studies may underestimate the stabilization of transition states by hyperconjugation in the cyclohexenyl system. Experimental validation via kinetic isotope effects (KIE) and deuterium labeling can resolve ambiguities, as demonstrated in thermolysis studies of related silanes .
Q. What challenges arise in functionalizing the cyclohexenyl moiety of this compound, and what strategies mitigate these issues?
Functionalization (e.g., cross-coupling, epoxidation) is hindered by steric bulk from the 3,3-dimethyl and trimethylsilyl groups. Strategies include:
- Pd-catalyzed couplings : Use bulky ligands (e.g., PPh) to enhance selectivity.
- Epoxidation : Employ peracid reagents (e.g., mCPBA) under low temperatures to avoid side reactions.
- Protection/deprotection : Temporarily mask the silyl group with TBAF (tetrabutylammonium fluoride) for selective transformations .
Q. What analytical methods are recommended for detecting and quantifying byproducts in large-scale syntheses of this compound?
- GC-MS with FID : Quantifies volatile byproducts (e.g., hexamethyldisiloxane).
- HPLC-PDA : Detects non-volatile impurities (e.g., silanol derivatives).
- X-ray crystallography : Resolves structural ambiguities in crystalline byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for silylation reactions involving this compound?
Variability often stems from trace moisture or oxygen in reaction setups. Implement rigorous Schlenk-line techniques or glovebox protocols to exclude air. Compare yields under standardized conditions (e.g., substrate purity, catalyst batch) and report detailed procedural metadata (e.g., stirring rate, solvent degassing method) .
Methodological Recommendations
- Safety : Handle trimethylsilane derivatives in fume hoods due to flammability (UN 1993) and toxicity risks. Use PPE (gloves, goggles) as outlined in SDS guidelines .
- Computational Support : Validate reaction pathways using DFT calculations (e.g., B3LYP/6-31G**) to predict transition states and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
